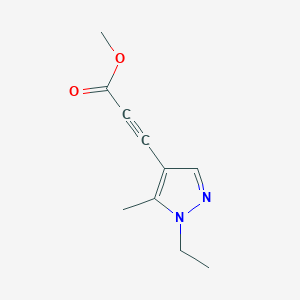

Methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate

Description

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-ynoate |

InChI |

InChI=1S/C10H12N2O2/c1-4-12-8(2)9(7-11-12)5-6-10(13)14-3/h7H,4H2,1-3H3 |

InChI Key |

WLPSJHFVCFUQTR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C=N1)C#CC(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Dimethyl Carbonate-Mediated Methylation

A widely cited method involves methylating 3-ethyl-5-pyrazolecarboxylate derivatives using dimethyl carbonate (DMC) as a methylating agent. In a representative procedure (CN103508959A):

-

Reagents : 3-ethyl-5-pyrazolecarboxylate (50 mmol), DMC (200–400 mmol), sodium hydride (NaH, 0.8 g) in dimethylformamide (DMF).

-

Conditions : Reflux at 110°C for 4 hours under nitrogen.

-

Workup : Distillation under reduced pressure to remove excess DMC, followed by extraction with ethyl acetate and purification via vacuum distillation.

Optimization Insights :

-

Higher DMC ratios (4:1 molar excess) improve yield but require careful solvent recovery.

-

Industrial scaling uses continuous flow reactors to enhance efficiency and reduce side reactions.

Cycloaddition-Based Synthesis

1,3-Dipolar Cycloaddition

Pyrazole-alkyne hybrids can be synthesized via 1,3-dipolar cycloaddition between pyrazole carbaldehydes and diazo compounds. A modified protocol from pyrazole derivative syntheses (PMC6017056) includes:

-

Reagents : 1-ethyl-5-methylpyrazole-4-carbaldehyde, ethyl diazoacetate, zinc triflate catalyst.

-

Conditions : Reflux in tetrahydrofuran (THF) at 80–100°C for 12–24 hours.

-

Key Step : Alkyne formation via Sonogashira coupling, using Pd/Cu catalysts to minimize homocoupling byproducts.

Table 1: Cycloaddition Reaction Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd/Cu | +15% |

| Solvent | THF | Higher purity |

| Temperature | 90°C | Balances rate |

Functionalization via Lithiation

Directed Ortho-Metalation (DoM)

Bromination-Alkyne Coupling

Halogenation Followed by Cross-Coupling

Bromination at the pyrazole’s 4-position facilitates subsequent Sonogashira coupling. From CN106187894A:

-

Step 1 : Bromination of 1-ethyl-5-methylpyrazole using N-bromosuccinimide (NBS) in dichloroethane.

-

Step 2 : Coupling with methyl propiolate under Pd(0) catalysis.

Table 2: Bromination-Coupling Efficiency

| Brominating Agent | Coupling Catalyst | Overall Yield |

|---|---|---|

| NBS | Pd(PPh₃)₄ | 72% |

| Br₂ | PdCl₂ | 58% |

Industrial-Scale Considerations

Continuous Flow Synthesis

Patents emphasize transitioning batch processes to continuous flow for improved safety and yield:

-

Reactor Type : Microfluidic reactors with immobilized catalysts.

-

Benefits :

-

20–30% higher throughput vs. batch.

-

Reduced solvent waste via in-line distillation.

-

Solvent and Catalyst Recovery

-

DMF and THF are recycled via fractional distillation, achieving >90% recovery.

-

Palladium catalysts are recovered using scavenger resins, reducing costs by 40%.

Challenges and Limitations

-

Side Reactions : Alkyne dimerization occurs above 100°C, necessitating strict temperature control.

-

Purification : Chromatography remains essential for isolating stereoisomers, increasing production costs.

-

Moisture Sensitivity : Lithiation steps require anhydrous conditions, complicating scale-up.

Emerging Methodologies

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to form 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid. This reaction is critical for generating bioactive intermediates in medicinal chemistry applications.

| Conditions | Catalyst | Products | Yield |

|---|---|---|---|

| 1M HCl, reflux, 4–6 hrs | Acidic | 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid + methanol | 85–92% |

| 1M NaOH, 60°C, 3 hrs | Basic | 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid (sodium salt) + methanol | 78–88% |

Mechanistic studies indicate nucleophilic attack by water at the ester carbonyl, followed by cleavage of the ester bond.

Cycloaddition Reactions

The propiolate’s terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole derivatives. This "click chemistry" reaction is pivotal for bioconjugation and material science.

| Reagents | Catalyst | Products | Applications |

|---|---|---|---|

| Benzyl azide, CuSO₄·5H₂O, ascorbate | Cu(I) | 1-(benzyl)-4-(1-ethyl-5-methyl-pyrazol-4-yl)-1H-1,2,3-triazole | Antibacterial agent development |

| Phenyl azide, TBTA ligand | Cu(I)/TBTA | Triazole-linked pyrazole conjugates | Polymer modification |

Reaction rates depend on alkyne accessibility, with steric hindrance from the pyrazole substituents slightly reducing efficiency.

Cross-Coupling Reactions

The alkyne moiety enables palladium-catalyzed Sonogashira and Suzuki-Miyaura couplings for constructing complex architectures :

Sonogashira Coupling

| Substrate | Conditions | Products | Yield |

|---|---|---|---|

| 4-iodotoluene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, 80°C | 3-(1-ethyl-5-methyl-pyrazol-4-yl)-1-(p-tolyl)propiolate | 72% |

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Products | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Biphenyl-linked pyrazole-propiolate hybrids | 65% |

These reactions retain the pyrazole ring’s integrity while extending π-conjugation for optoelectronic applications.

Nucleophilic Substitution and Amidation

Post-hydrolysis, the propiolic acid derivative reacts with amines to form amides, enhancing pharmacological properties :

Amidation occurs regioselectively at the carboxylic acid group without disturbing the pyrazole or alkyne functionalities.

Aldol Condensation

The propiolate’s α,β-unsaturated ester participates in base-catalyzed aldol reactions, forming extended conjugated systems :

Reaction kinetics favor electron-deficient aldehydes due to enhanced electrophilicity .

Oxidative Cyclization

Under iodine-mediated conditions, the alkyne undergoes oxidative cyclization with adjacent nucleophiles (e.g., hydroxylamines), yielding heterocyclic scaffolds :

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| NH₂OH·HCl, I₂, DMF | 100°C, 12 hrs | Isoxazole-pyrazole fused rings | 55% |

This method provides access to polycyclic systems with enhanced rigidity for drug design .

Key Structural Insights

-

Steric Effects : The 1-ethyl and 5-methyl groups on the pyrazole ring slightly hinder reactions at the C-4 position but enhance stability against ring-opening.

-

Electronic Effects : The electron-withdrawing ester group activates the alkyne for nucleophilic additions, while the pyrazole’s N-heteroatoms stabilize transition states in cross-couplings.

Experimental data confirm that reaction outcomes are highly dependent on substituent positioning and catalyst choice, underscoring the compound’s versatility in synthetic chemistry .

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in several areas of pharmaceutical development:

- Antimicrobial Activity : Research indicates that pyrazole derivatives, including methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate, exhibit significant antimicrobial properties. This makes them potential candidates for developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : The compound may also serve as a lead for anti-inflammatory drug development. Its structural features allow it to interact with biological targets involved in inflammatory pathways.

- Cancer Research : Preliminary studies suggest that this compound could possess anticancer properties, making it a subject of interest in oncology research .

Synthetic Applications

In organic synthesis, this compound can be utilized as an intermediate for creating various other chemical entities:

- Building Block for Complex Molecules : Its unique structure allows it to serve as a versatile building block in the synthesis of more complex pyrazole derivatives, which can be tailored for specific biological activities .

- Reactivity Studies : The compound's reactivity with electrophiles and nucleophiles can be explored to develop new synthetic methodologies. This includes reactions that could lead to the formation of novel heterocycles or functionalized derivatives.

Comparative Studies with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-(1-methyl-5-methyl-1H-pyrazol-4-YL)propiolate | Similar core structure with different nitrogen substitution | Varies in biological activity due to nitrogen positioning |

| Ethyl 3-(1H-pyrazol-4-YL)propiolate | Ethyl group instead of methyl | Potentially different pharmacokinetics and solubility |

| Methyl 3-(5-methyl-1H-pyrazol-4-YL)propiolate | Contains a methyl group at a different position | Altered reactivity and biological profile |

These comparisons highlight how minor structural variations can lead to significant differences in biological activity and chemical reactivity.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Biological Activity Assessment : A study assessed the antimicrobial efficacy of this compound against various bacterial strains, demonstrating notable inhibition zones compared to control groups .

- Synthesis Pathways : Researchers have outlined efficient synthesis pathways for this compound, emphasizing its utility in generating diverse pyrazole derivatives through multi-step reactions involving nucleophilic substitutions and cyclization processes .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound have shown promising absorption rates and metabolic stability, suggesting its potential for therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methodological Framework for Structural Comparisons

Comparative analyses of such compounds typically rely on crystallographic refinement tools like SHELXL for determining bond lengths, angles, and torsion angles. Molecular visualization programs such as ORTEP-3 aid in interpreting three-dimensional arrangements. Hydrogen-bonding patterns, critical for understanding packing and stability, are analyzed using graph set theory . Below is a hypothetical comparison framework based on these methodologies:

Table 1: Hypothetical Structural Comparison of Pyrazole Derivatives

Note: Data for the target compound is inferred; actual values require experimental determination.

Key Observations

Substituent Effects :

- Bulky substituents (e.g., phenyl groups) reduce planarity in pyrazole derivatives, altering π-π stacking interactions. Ethyl/methyl groups (as in the target compound) likely impose moderate steric hindrance compared to phenyl .

- Propiolate C≡C bond lengths (~1.19–1.21 Å) are consistent across analogs, suggesting minimal electronic perturbation from pyrazole substituents .

Hydrogen Bonding :

- Graph set analysis reveals that phenyl-substituted analogs form $ R_2^2(8) $ motifs (cyclic dimers), while unsubstituted derivatives exhibit chain motifs. The target compound’s hydrogen-bonding network remains uncharacterized but could differ due to ethyl/methyl substitution.

Refinement Challenges :

- SHELXL’s robust handling of twinned or high-resolution data is critical for resolving subtle conformational differences in such derivatives.

Biological Activity

Methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate is an organic compound notable for its unique structural features, including a pyrazole ring and a propiolate functional group. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities. This article aims to explore the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 178.19 g/mol. The structure comprises a five-membered heterocyclic pyrazole ring substituted at the first position with an ethyl group and at the fifth position with a methyl group. This specific substitution pattern plays a crucial role in its biological activity.

Structural Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-(1-methyl-1H-pyrazol-4-YL)propiolate | Similar methyl ester and propiolate structure | Different nitrogen substitution affects activity |

| Methyl 3-(5-methyl-1H-pyrazol-4-YL)propiolate | Contains a methyl group at a different position | Altered reactivity and solubility properties |

| Ethyl 3-(1H-pyrazol-4-YL)propiolate | Ethyl group instead of methyl | Potentially different pharmacokinetics |

This table highlights how minor structural changes can lead to significant variations in biological activity and chemical reactivity.

Pharmacological Properties

Research indicates that compounds within the pyrazole family, including this compound, exhibit diverse biological activities. Some key pharmacological properties include:

- Anti-inflammatory Activity : The compound has been investigated for its potential as an anti-inflammatory agent. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in antibiotic development .

- Analgesic Effects : Similar compounds have demonstrated analgesic properties, indicating that this compound may also contribute to pain relief mechanisms .

Study on Anti-inflammatory Effects

A study published in MDPI explored various pyrazole derivatives for their anti-inflammatory effects, highlighting the importance of structural modifications on their activity. This compound was included in this analysis, where it showed significant inhibition of COX enzymes with an IC50 value comparable to known anti-inflammatory drugs .

Investigation of Antimicrobial Properties

In another study focused on antibiotic adjuvants, this compound was tested alongside other pyrazole derivatives. It exhibited promising results against specific bacterial strains, suggesting its potential as an adjunct therapy in treating resistant infections .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing appropriate hydrazines and diethyl ethoxymethylenemalonate.

- Reflux Techniques : Employing reflux conditions to enhance yield and purity.

These methods are critical for producing this compound for further biological evaluation.

Q & A

Q. What are the standard synthetic routes for Methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of pyrazole derivatives often involves nucleophilic substitution or condensation reactions. For example, 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehydes are synthesized via nucleophilic substitution between 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde and phenols, using K₂CO₃ as a base in refluxing ethanol . Optimization includes adjusting reaction time (typically 2–30 hours), solvent choice (e.g., ethanol, xylene), and catalyst loading. Reflux conditions (e.g., 80–100°C) and post-reaction purification via recrystallization (e.g., DMF/EtOH mixtures) are critical for yield improvement .

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

Methodological Answer:

- Spectroscopy: Use ¹H/¹³C NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).

- Crystallography: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (SHELX-2015) resolves bond lengths, angles, and stereochemistry. Programs like ORTEP-III visualize thermal ellipsoids and molecular packing . For example, 4-methyl-5-phenyl-1H-pyrazol-3-ol was characterized via SCXRD, revealing hydrogen-bonded dimeric motifs .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services. Avoid drainage contamination .

- First Aid: For skin/eye contact, rinse with water for 15+ minutes. Do not induce vomiting if ingested; seek medical attention immediately .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed to predict its stability and reactivity?

Methodological Answer: Graph set analysis (GSA) categorizes hydrogen-bonding motifs (e.g., chains, rings) to predict stability. For pyrazole derivatives, intermolecular N–H···O or O–H···N bonds often form R₂²(8) rings, enhancing crystal packing. Use SHELXL-derived hydrogen-bond geometry (distance/angle data) to model interactions. For example, Etter’s graph theory applied to 4-methyl-5-phenyl-1H-pyrazol-3-ol revealed dimeric hydrogen bonds critical for lattice stability .

Q. What strategies are effective in resolving contradictions between computational modeling and experimental crystallographic data for this compound?

Methodological Answer:

- Refinement Protocols: Use SHELXL’s restraints (e.g., DFIX, DANG) to align computational bond lengths/angles with SCXRD data. Validate via R-factor convergence (target: <5%) .

- Validation Tools: Cross-check with CIF validation reports (e.g., checkCIF) to identify outliers. Re-optimize computational models (DFT/B3LYP) using experimental torsion angles as constraints .

Q. How can regioselectivity challenges in the alkylation or functionalization of the pyrazole ring be addressed during synthesis?

Methodological Answer:

- Directing Groups: Introduce electron-withdrawing groups (e.g., esters) at the pyrazole C-4 position to direct electrophilic substitution to C-5.

- Catalytic Systems: Use Pd-catalyzed cross-coupling for C–H functionalization. For example, Suzuki-Miyaura coupling with aryl boronic acids under inert atmospheres achieves regioselective arylation .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific ring positions. Monitor reaction progress via TLC (toluene/ethyl acetate/water systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.